molecular formula C16H11N3O4S2 B3095610 N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 1267497-10-8

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B3095610
CAS No.: 1267497-10-8
M. Wt: 373.4 g/mol
InChI Key: FFWWEQLUXHNYTB-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of nitroheterocycles, which have demonstrated substantial potential as anti-infective agents. The molecular structure incorporates a 5-nitrothiophene carboxamide moiety linked to a benzofuran-thiazole hybrid system, creating a unique pharmacophore with specific electronic properties. The nitro group on the thiophene ring is a key functional element, contributing to the compound's electron-accepting characteristics and making it a candidate for activation by bacterial nitroreductase enzymes . This activation mechanism is shared by several established anti-tuberculosis prodrugs, such as Delamanid and Pretomanid, suggesting potential applications in developing novel antimicrobial agents targeting Mycobacterium tuberculosis and other infectious pathogens . Researchers can utilize this compound as a core scaffold for developing new therapeutic agents against infectious diseases. The compound is provided with high purity (≥95%) and should be stored at room temperature, protected from light to ensure long-term stability . This product is intended for research and laboratory use only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S2/c20-15(13-3-4-14(25-13)19(21)22)18-16-17-11(8-24-16)9-1-2-12-10(7-9)5-6-23-12/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWWEQLUXHNYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H12N2O3SC_{13}H_{12}N_2O_3S with a molecular weight of approximately 260.31 g/mol. The structure consists of a benzofuran moiety linked to a thiazole ring and a nitrothiophene carboxamide group, contributing to its biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, hybrid compounds derived from similar structures have shown promising cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
4cM-HeLa12Induction of apoptosis via mitochondrial pathway
5dMCF-715Increased ROS production leading to cell death

Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential dissipation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Several derivatives have demonstrated selective activity against gram-positive bacteria:

CompoundBacteria TargetedActivity Level
5aStaphylococcus aureusComparable to Chloramphenicol
5cEnterococcus faecalisModerate activity
5dMRSAEffective

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Neuroprotective Effects

A notable aspect of this compound is its neuroprotective potential. Similar benzofuran derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis. For example, studies indicate that certain analogues can inhibit lipid peroxidation and scavenge superoxide radicals effectively, suggesting a protective role against neurodegenerative conditions .

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments demonstrated that the compound significantly reduced cell viability in M-HeLa and MCF-7 cell lines at low concentrations, indicating strong anticancer properties.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibits a broad spectrum of activity against various strains of bacteria, particularly those resistant to conventional antibiotics.
  • Neuroprotection : Animal studies have shown that derivatives can attenuate the effects of neurotoxic agents in models of stroke, highlighting their potential in treating acute neurological injuries .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole-Based Carboxamides

Compound Name Key Structural Differences Implications Reference
N-[4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide Dihydrobenzofuran substituent; nitrothiophene carboxamide Enhanced rigidity and electron-deficient character for potential kinase inhibition
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (85) Benzo[1,3]dioxole instead of dihydrobenzofuran; trifluoromethoxybenzoyl group Increased hydrophobicity and metabolic stability due to trifluoromethoxy group
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide Ethylamino-oxoethyl side chain; 3-thienyl substituent Improved solubility but reduced aromatic stacking potential
N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide Benzo[b]thiophene core; N-methyl-N-phenyl substitution Altered steric bulk and π-π interactions compared to thiophene carboxamide

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~400–450 g/mol) is comparable to compound 85 (MW 591.14 g/mol) but lower than biphenyl derivatives (e.g., 591.14 g/mol in ) .

Q & A

Q. Characterization :

  • NMR (¹H/¹³C): Confirm regiochemistry of the thiazole and benzofuran moieties.
  • HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₁₇H₁₂N₃O₄S₂).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Basic Question: What analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • HPLC-DAD : Quantify impurities at 254 nm; ensure no residual starting materials (e.g., unreacted benzofuran intermediates).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced Question: How can computational methods predict binding interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock4) : Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) to dock into target proteins (e.g., kinases). Analyze binding energy (ΔG < -8 kcal/mol suggests strong affinity) and hydrogen bonds with catalytic residues .
  • MD Simulations (GROMACS) : Run 100 ns simulations to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Q. Example Table: Docking Scores vs. Known Inhibitors

Target ProteinCompound ΔG (kcal/mol)Reference Inhibitor ΔG
EGFR Kinase-9.2-10.1 (Gefitinib)
COX-2-7.8-8.5 (Celecoxib)

Advanced Question: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to identify conformational exchange. For example, restricted rotation in the thiazole-amide bond may cause splitting at 25°C but coalesce at 60°C .
  • X-ray Crystallography : Resolve ambiguities (e.g., benzofuran-thiazole dihedral angles) with single-crystal data. Compare with analogs in the Cambridge Structural Database (CSD) .
  • DFT Calculations (Gaussian) : Simulate NMR chemical shifts (δ) and compare with experimental values (MAE < 0.3 ppm acceptable) .

Advanced Question: What strategies optimize structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the benzofuran ring. Test in enzyme inhibition assays (IC₅₀ values).
  • Bioisosteric Replacement : Replace the nitro group with cyano (-CN) or sulfonamide (-SO₂NH₂) to modulate solubility and potency .

Q. Example SAR Table :

Substituent (R)IC₅₀ (EGFR, nM)LogP
-NO₂452.1
-CN621.8
-SO₂NH₂381.5

Advanced Question: How to address instability in aqueous buffers during bioassays?

Answer:

  • Degradation Studies : Use LC-MS to identify hydrolysis products (e.g., cleavage of the amide bond at pH > 7.4).
  • Formulation Adjustments : Add cyclodextrins (e.g., HP-β-CD) to enhance solubility and protect labile groups .
  • Kinetic Analysis : Calculate half-life (t₁/₂) in PBS at 37°C. If t₁/₂ < 2 h, consider prodrug strategies (e.g., ester masking of the nitro group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

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